molecular formula C40H16 B1252321 Circumanthracene

Circumanthracene

Cat. No. B1252321
M. Wt: 496.6 g/mol
InChI Key: WEDMWEAVHLDAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Circumanthracene is an ortho- and peri-fused polycyclic arene.

Scientific Research Applications

Electrical Conductivity

Circumanthracene, a large polycyclic aromatic compound, exhibits unique electrical properties. It forms grey-black prismatic needles with a monoclinic crystal structure and demonstrates interesting conductivity characteristics. Thin films of circumanthracene, obtained through vacuum sublimation, show a distinct brownish violet color, suggesting potential applications in electronics and materials science (Inokuchi, Matsubara, Maruyama, & Clar, 1965).

Band Structure Analysis

The band structure and mobility tensors of circumanthracene have been explored to understand its electronic properties better. This research, using the tight-binding band approximation, reveals that the bandwidths of circumanthracene are slightly larger than those of anthracene, a related but smaller molecule. The anisotropy of the band structure of circumanthracene is considerably different from that of anthracene, hinting at its potential for varied applications in material science and electronic devices (Harada, Maruyama, Inokuchi, & Matsubara, 1965).

Molecular Dynamics in Soot Particles

Research has also been conducted on the mechanical properties and internal structure of soot nanoparticles, utilizing molecular dynamics simulations of nanoindenting model soot particles, which include circumanthracene. This study provides insights into the nature of crosslinks in mature soot particles, which is valuable for understanding combustion processes and pollution control (Pascazio, Martin, Bowal, Akroyd, & Kraft, 2020).

Electronic and Optical Properties

A computational investigation on the electronic and optical properties of functionalized polyaromatic hydrocarbons, including circumanthracene, has been carried out. This study is particularly relevant for applications in solid-state electronics and photonics, assessing key properties like electron affinities, ionization energies, and optical absorption spectra (Cardia, Malloci, Serra, Bosin, & Cappellini, 2016).

properties

Product Name

Circumanthracene

Molecular Formula

C40H16

Molecular Weight

496.6 g/mol

IUPAC Name

tridecacyclo[22.14.2.03,36.05,34.08,33.011,32.014,31.016,29.018,27.021,26.025,38.028,37.030,35]tetraconta-1,3(36),4,6,8(33),9,11(32),12,14,16(29),17,19,21(26),22,24,27,30,34,37,39-icosaene

InChI

InChI=1S/C40H16/c1-2-18-6-10-22-14-26-16-24-12-8-20-4-3-19-7-11-23-15-25-13-21-9-5-17(1)27-28(18)32(22)38-36(26)40-34(24)30(20)29(19)33(23)39(40)35(25)37(38)31(21)27/h1-16H

InChI Key

WEDMWEAVHLDAAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C4=C1C=CC5=CC6=C7C(=C54)C8=C3C(=CC9=C8C1=C3C(=C9)C=CC4=C3C3=C(C=C4)C=CC(=C6)C3=C71)C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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